3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride
CAS No.: 1807979-94-7
Cat. No.: VC11922921
Molecular Formula: C11H16Cl2N4O3S
Molecular Weight: 355.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807979-94-7 |
|---|---|
| Molecular Formula | C11H16Cl2N4O3S |
| Molecular Weight | 355.2 g/mol |
| IUPAC Name | 3-methylsulfonyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propan-1-amine;dihydrochloride |
| Standard InChI | InChI=1S/C11H14N4O3S.2ClH/c1-19(16,17)7-5-8(12)11-14-10(15-18-11)9-4-2-3-6-13-9;;/h2-4,6,8H,5,7,12H2,1H3;2*1H |
| Standard InChI Key | JLVHPPPQUWAHRX-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=N2)N.Cl.Cl |
| Canonical SMILES | CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=N2)N.Cl.Cl |
Introduction
3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride is a complex organic compound featuring a methylsulfonyl group, a pyridine moiety, and a 1,2,4-oxadiazole ring. This compound belongs to the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential bioactivity. The molecular weight of this compound is approximately 335.22 g/mol.
Structural Features
The structural uniqueness of 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride lies in its combination of functional groups and heterocyclic structures. This includes:
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Methylsulfonyl Group: Provides a polar and hydrophilic character.
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Pyridine Moiety: Contributes aromaticity and potential for biological interactions.
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1,2,4-Oxadiazole Ring: Known for its stability and ability to participate in various biological processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the formation of the oxadiazole ring and subsequent attachment of the pyridine and methylsulfonyl groups. Common methods include:
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Condensation Reactions: To form the oxadiazole ring.
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Nucleophilic Substitutions: For attaching the pyridine and methylsulfonyl groups.
Biological Activities
Preliminary investigations suggest that 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride may exhibit various biological activities, making it a subject of interest for pharmacological studies. Potential applications include:
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Pharmacological Studies: Due to its heterocyclic structure, it may interact with biological targets.
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Interaction Studies: Crucial for understanding its mechanism of action and potential side effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride. A comparison highlighting their uniqueness is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Methylthio)-1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine | Contains a methylthio group instead of methylsulfonyl | |
| 2-(4-Methanesulfonylphenyl)-1-pyridin-3-yletanone | Features a different phenyl substitution | |
| 3-(Methylsulfonyl)-1,2,4-oxadiazol-5(2H)-imine | Lacks the propanamine side chain |
Future Directions
Further research is needed to fully explore the biological activities and potential applications of 3-(Methylsulfonyl)-1-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine dihydrochloride. This includes in-depth interaction studies and structure optimization to enhance its bioactivity.
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